Ethyl 2-chloro-3-methoxyisonicotinate
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Overview
Description
Ethyl 2-chloro-3-methoxyisonicotinate is a chemical compound with the molecular formula C9H10ClNO3. It is an ester derivative of isonicotinic acid, characterized by the presence of a chloro group at the 2-position and a methoxy group at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-methoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires refluxing the reactants in an acidic medium to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like distillation and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-methoxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
Ethyl 2-chloro-3-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-methoxyisonicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-3-methoxyisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methoxyisonicotinate: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-chloro-3-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
PFNGHVLBDRXHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)OC |
Origin of Product |
United States |
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